molecular formula C17H22N4O2 B4440092 2-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide

2-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide

Cat. No. B4440092
M. Wt: 314.4 g/mol
InChI Key: GWXXSHGZPDLAMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide, also known as BIPB, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. BIPB is a small molecule that belongs to the class of benzamide compounds and is synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of 2-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide involves its interaction with various cellular targets. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. This leads to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes, resulting in the induction of apoptosis in cancer cells. 2-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
2-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and upregulating pro-apoptotic genes. 2-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). In addition, 2-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide has been shown to have neuroprotective effects by inhibiting the aggregation of amyloid beta peptides and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

2-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and has a low toxicity profile. 2-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide is also stable and can be easily synthesized in large quantities. However, there are also limitations to using 2-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide in lab experiments. Its mechanism of action is not fully understood, and there is a need for further research to elucidate its cellular targets and downstream signaling pathways.

Future Directions

There are several future directions for the research on 2-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide. One potential area of research is the development of 2-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide derivatives with improved potency and selectivity. Another area of research is the investigation of the synergistic effects of 2-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide with other chemotherapeutic agents. Additionally, there is a need for further research to understand the mechanism of action of 2-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide and its downstream signaling pathways. Finally, there is a need for preclinical and clinical studies to evaluate the safety and efficacy of 2-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide in the treatment of cancer and neurodegenerative disorders.

Scientific Research Applications

2-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. 2-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-(butanoylamino)-N-(3-imidazol-1-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-2-6-16(22)20-15-8-4-3-7-14(15)17(23)19-9-5-11-21-12-10-18-13-21/h3-4,7-8,10,12-13H,2,5-6,9,11H2,1H3,(H,19,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWXXSHGZPDLAMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1C(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide
Reactant of Route 3
Reactant of Route 3
2-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide
Reactant of Route 4
Reactant of Route 4
2-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide
Reactant of Route 5
Reactant of Route 5
2-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide
Reactant of Route 6
Reactant of Route 6
2-(butyrylamino)-N-[3-(1H-imidazol-1-yl)propyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.